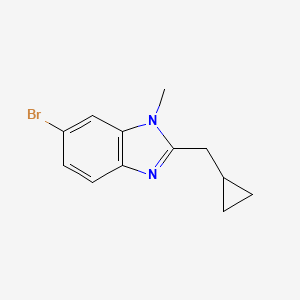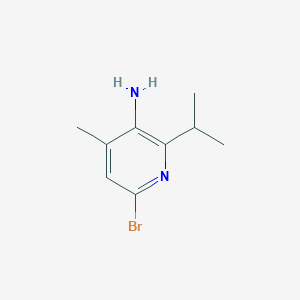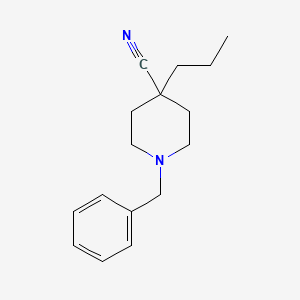![molecular formula C9H14Br2N4 B13983756 1-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]piperidine](/img/structure/B13983756.png)
1-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]piperidine is a synthetic organic compound that features a piperidine ring attached to a triazole ring substituted with two bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]piperidine typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with an appropriate piperidine derivative. One common method includes the use of a nucleophilic substitution reaction where the triazole ring is functionalized with an ethyl group, which is then reacted with piperidine under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic substitution reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine substituents or the triazole ring.
Substitution: The bromine atoms on the triazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
1-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]piperidine involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing biological pathways. The bromine substituents may enhance the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
3,5-dibromo-1H-1,2,4-triazole: A precursor in the synthesis of 1-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]piperidine.
1-(2-bromoethyl)piperidine: A related compound with a single bromine atom.
1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperidine: A similar compound without the bromine substituents.
Uniqueness
This compound is unique due to the presence of two bromine atoms on the triazole ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H14Br2N4 |
|---|---|
Molecular Weight |
338.04 g/mol |
IUPAC Name |
1-[2-(3,5-dibromo-1,2,4-triazol-1-yl)ethyl]piperidine |
InChI |
InChI=1S/C9H14Br2N4/c10-8-12-9(11)15(13-8)7-6-14-4-2-1-3-5-14/h1-7H2 |
InChI Key |
GRJLPEBFSYIDLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2C(=NC(=N2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-(4-Chlorobenzyl)-7-fluoro-5-sulfamoyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B13983686.png)
![Ethyl 6-[1-(tert-butoxycarbonyl)piperazin-4-yl]-5-chloronicotinate](/img/structure/B13983687.png)


![tert-Butyl 2-(5-bromo-1,3,4-thiadiazol-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13983710.png)

![Fmoc-(s)-3-amino-2-([1,1'-biphenyl]-4-ylmethyl)propanoic acid](/img/structure/B13983720.png)


![1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13983749.png)


![3-Fluoro-4-(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)benzoic acid](/img/structure/B13983763.png)
